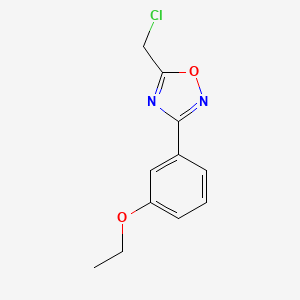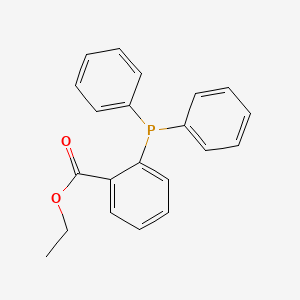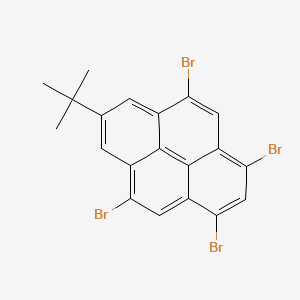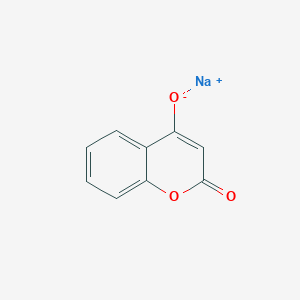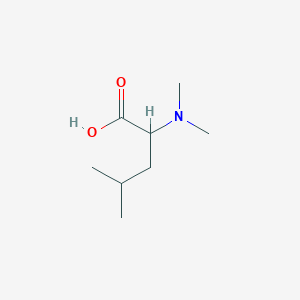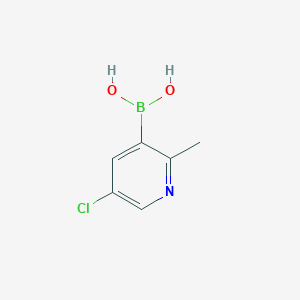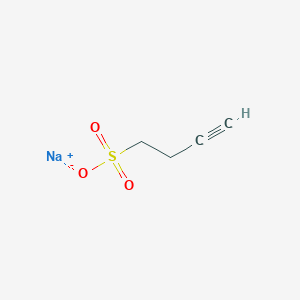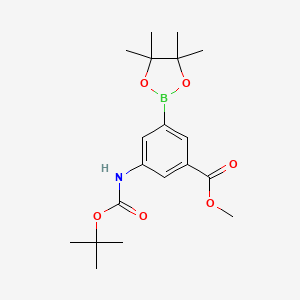![molecular formula C35H29F3N4O3 B12505335 (2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(6-Aminopiridin-3-IL)-N-({5-[4-(4,4-difluoropiperidina-1-carbonil)fenil]-7-(4-fluorofenil)-1-benzofuran-2-IL}metil)prop-2-enamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de piridina, una porción de benzofurano y un derivado de piperidina, lo que lo convierte en un tema de interés para los investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-(6-Aminopiridin-3-IL)-N-({5-[4-(4,4-difluoropiperidina-1-carbonil)fenil]-7-(4-fluorofenil)-1-benzofuran-2-IL}metil)prop-2-enamida típicamente involucra múltiples pasos, incluida la formación del anillo de piridina, la porción de benzofurano y el derivado de piperidina. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de piridina: Esto se puede lograr a través de una anulación deshidrogenativa oxidativa catalizada por cobre de oximas con α-amino cetonas.
Formación de la porción de benzofurano: Este paso puede implicar el uso de reactivos y condiciones específicas para construir el anillo de benzofurano.
Formación del derivado de piperidina: Esto se puede sintetizar a través de varias reacciones orgánicas, incluidas las reacciones de Mannich.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de las rutas sintéticas para asegurar un alto rendimiento y pureza. Esto puede implicar el uso de sistemas catalíticos avanzados y condiciones de reacción para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-(6-Aminopiridin-3-IL)-N-({5-[4-(4,4-difluoropiperidina-1-carbonil)fenil]-7-(4-fluorofenil)-1-benzofuran-2-IL}metil)prop-2-enamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones para estas reacciones varían dependiendo del producto deseado y la reacción específica que se está llevando a cabo.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
(2E)-3-(6-Aminopiridin-3-IL)-N-({5-[4-(4,4-difluoropiperidina-1-carbonil)fenil]-7-(4-fluorofenil)-1-benzofuran-2-IL}metil)prop-2-enamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos e interacciones biológicas.
Medicina: El compuesto tiene aplicaciones terapéuticas potenciales, incluido como un candidato a fármaco para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-(6-Aminopiridin-3-IL)-N-({5-[4-(4,4-difluoropiperidina-1-carbonil)fenil]-7-(4-fluorofenil)-1-benzofuran-2-IL}metil)prop-2-enamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Propiedades
Fórmula molecular |
C35H29F3N4O3 |
|---|---|
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43) |
Clave InChI |
MRFOPLWJZULAQD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
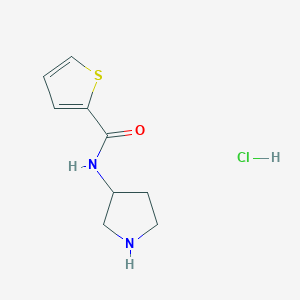
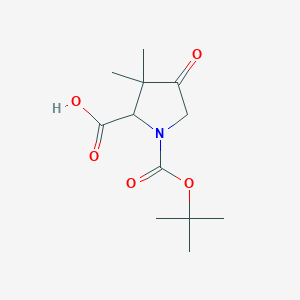
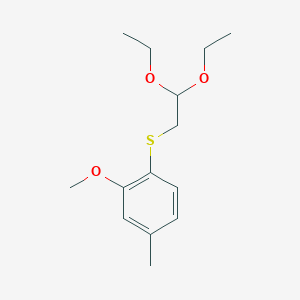
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
